molecular formula C16H17N3O2S B5716989 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 577790-47-7

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B5716989
CAS No.: 577790-47-7
M. Wt: 315.4 g/mol
InChI Key: YDVYZFFQIARRCX-UHFFFAOYSA-N
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Description

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole core, followed by the introduction of the ethyl, furyl, methoxybenzyl, and sulfanyl groups through various substitution and coupling reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reagents would be carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The furyl ring can be reduced to a tetrahydrofuran ring using reducing agents like lithium aluminum hydride.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium azide, potassium thiocyanate, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Azide or thiocyanate derivatives.

Scientific Research Applications

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-2-((3-methoxybenzyl)sulfanyl)-4(3H)-quinazolinone
  • 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
  • 2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and potency in various applications, making it a valuable compound for further research and development.

Biological Activity

The compound 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O3SC_{19}H_{21}N_5O_3S with a molecular weight of 399.47 g/mol. The structural features include:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Furyl group : Contributes to the compound's reactivity and biological activity.
  • Methoxybenzylsulfanyl group : Enhances lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth. For instance:

  • Study Findings : In vitro assays indicated that the compound effectively inhibited the growth of various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been widely studied. The compound has been evaluated for its ability to reduce pro-inflammatory cytokines:

  • Cytokine Inhibition : In peripheral blood mononuclear cells (PBMC), the compound significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15075
IL-612060

Anticancer Activity

Triazoles are also known for their anticancer properties. The compound has been tested against various cancer cell lines:

  • Cell Viability Assays : Studies showed that the compound induced apoptosis in cancer cells, leading to a reduction in cell viability. The IC50 values for different cancer cell lines were found to be promising:
Cancer Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54920

Case Study 1: Synthesis and Evaluation

In a recent study published in April 2023, researchers synthesized several new derivatives of triazoles including our compound of interest. They evaluated its toxicity and biological activity using PBMC cultures:

  • Toxicity Assessment : At a concentration of 100 µg/mL, the compound exhibited low toxicity with cell viability remaining above 94% .

Case Study 2: Comparative Analysis

Another study compared various triazole derivatives for their antimicrobial efficacy. The findings indicated that compounds with similar structural motifs displayed varying levels of activity based on their substituents:

  • Structure-Activity Relationship : The presence of a methoxy group significantly enhanced antimicrobial activity compared to unsubstituted analogs .

Properties

IUPAC Name

4-ethyl-3-(furan-2-yl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-3-19-15(14-5-4-10-21-14)17-18-16(19)22-11-12-6-8-13(20-2)9-7-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVYZFFQIARRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577790-47-7
Record name 4-ETHYL-3-(2-FURYL)-5-((4-METHOXYBENZYL)THIO)-4H-1,2,4-TRIAZOLE
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